molecular formula C4H8Cl2N4O B13038577 2,5-Diaminopyrimidin-4(3H)-one dihydrochloride

2,5-Diaminopyrimidin-4(3H)-one dihydrochloride

Cat. No.: B13038577
M. Wt: 199.04 g/mol
InChI Key: QDRTYFMBPDNRMK-UHFFFAOYSA-N
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Description

2,5-Diaminopyrimidin-4(3H)-one dihydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diaminopyrimidin-4(3H)-one dihydrochloride typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate diamines with formamide or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Diaminopyrimidin-4(3H)-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2,5-Diaminopyrimidin-4(3H)-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting nucleic acid metabolism.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diaminopyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes involved in nucleic acid synthesis, thereby exerting its therapeutic effects. The compound can bind to the active site of these enzymes, blocking their activity and leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Another pyrimidine derivative with similar chemical properties.

    2,6-Diaminopyrimidin-4-one: A compound with a different substitution pattern on the pyrimidine ring.

    2,5-Diamino-6-ribosylamino-4(3H)-pyrimidinone: A related compound with additional functional groups.

Uniqueness

2,5-Diaminopyrimidin-4(3H)-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C4H8Cl2N4O

Molecular Weight

199.04 g/mol

IUPAC Name

2,5-diamino-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C4H6N4O.2ClH/c5-2-1-7-4(6)8-3(2)9;;/h1H,5H2,(H3,6,7,8,9);2*1H

InChI Key

QDRTYFMBPDNRMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)N)N.Cl.Cl

Origin of Product

United States

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